Boc-Orn(N)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPJYNWXEPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nα Boc Ornithine Derivatives
Strategies for Alpha-Amino Protection and Side-Chain Orthogonal Derivatization
Orthogonal protection is a key strategy in peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. rsc.org This allows for specific modifications, such as side-chain cyclization, branching, or labeling, without affecting the rest of the peptide chain. nih.gov For ornithine, this typically involves protecting the α-amino group with Boc and the δ-amino group with a group that is stable to the conditions used for Boc removal (typically acidic conditions) but can be cleaved under different, specific conditions. nih.gov
Nα-Boc-L-Ornithine (Boc-Orn-OH) is a foundational building block where the α-amino group is protected, leaving the δ-amino group and the carboxylic acid available for further reactions. marquette.edu The synthesis generally involves the reaction of L-ornithine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This reaction selectively acylates the α-amino group. The final product is typically a powder and is used in Boc solid-phase peptide synthesis. marquette.edu This compound is also a known analogue of L-Ornithine, a non-essential amino acid that acts as an intermediate in arginine biosynthesis. uci.edu
Table 1: Properties of Nα-Boc-L-Ornithine
| Property | Value |
|---|---|
| Synonyms | Nalpha-tert-Butoxycarbonyl-L-ornithine, N2-Boc-L-ornithine |
| Molecular Formula | C₁₀H₂₀N₂O₄ marquette.edu |
| Molecular Weight | 232.28 g/mol marquette.edu |
| CAS Number | 21887-64-9 marquette.edu |
| Appearance | Powder marquette.edu |
| Optical Activity | [α]/D +24.0±2.0°, c = 1 in methanol (B129727) marquette.edu |
Synthesis of Nα-Boc-Nδ-Protected L-Ornithine Derivatives
The Nα-Boc-Nδ-Fmoc-L-ornithine derivative, Boc-Orn(Fmoc)-OH, provides an orthogonal protection scheme where the Boc group is acid-labile and the Fmoc group is base-labile. biosynth.comnih.gov This compound is a valuable building block for creating complex peptides, particularly in the development of therapeutic proteins and vaccines. biosynth.com Its unique combination of protecting groups allows for selective deprotection, which is vital for synthesizing peptides with specific sequences and functionalities. biosynth.com While the isomeric form, Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), is more commonly used in standard Fmoc-based solid-phase peptide synthesis, the Nα-Boc-Nδ-Fmoc derivative is essential for specific applications, such as the synthesis of macrocyclic peptides where the initial amino acid is loaded onto the resin via its carboxyl group while both amino groups remain protected. nih.govchemimpex.comresearchgate.net
Table 2: Properties of Nα-Boc-Nδ-Fmoc-L-Ornithine
| Property | Value |
|---|---|
| Synonyms | N-ALPHA-BOC-N-DELTA-FMOC-L-ORNITHINE, BOC-ORNITHINE(FMOC)-OH |
| Molecular Formula | C₂₅H₃₀N₂O₆ amerigoscientific.com |
| Molecular Weight | 454.52 g/mol amerigoscientific.com |
| CAS Number | 150828-96-9 amerigoscientific.com |
| Appearance | White to off-white powder amerigoscientific.com |
| Storage Temperature | 2-8°C amerigoscientific.com |
The fully protected Nα-Boc-Nδ-Boc-L-ornithine, also known as N,N'-Di(Boc)-L-ornithine or Boc-Orn(Boc)-OH, is a derivative where both amino groups are protected by tert-butoxycarbonyl groups. researchgate.netnih.gov This compound is a useful building block in solid-phase peptide synthesis (SPPS). Since both Boc groups are removed under acidic conditions, this derivative is typically used when simultaneous deprotection of both amino functions is desired or when the ornithine residue is at the N-terminus of a peptide fragment.
Table 3: Properties of Nα-Boc-Nδ-Boc-L-Ornithine
| Property | Value |
|---|---|
| Synonyms | N-alpha-N'-Di-(t-butyloxycarbonyl)-L-ornithine, Boc-Orn(Boc)-OH |
| Molecular Formula | C₁₅H₂₈N₂O₆ researchgate.netnih.gov |
| Molecular Weight | 332.39 g/mol researchgate.net |
| CAS Number | 57133-29-6 researchgate.netnih.gov |
| Storage Temperature | 2-8°C nih.gov |
The benzyloxycarbonyl (Z) group and its chlorinated analogue (2-Cl-Z) are common choices for δ-amino protection in Boc-based peptide synthesis. nih.gov These groups are stable to the acidic conditions used to remove the Nα-Boc group but are readily cleaved by hydrogenolysis or strong acids like hydrogen fluoride (B91410) (HF). nih.gov
Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH): This is a standard building block for introducing ornithine residues in Boc SPPS. It is a white powder used extensively in the synthesis of peptide-based therapeutics. nih.govuci.edu
Nα-Boc-Nδ-2-Cl-Z-L-ornithine (Boc-Orn(2-Cl-Z)-OH): The addition of a chlorine atom to the Z group modifies its lability. The 2-Cl-Z group is more resistant to acid than the Z group, providing a greater margin of safety against premature deprotection during Nα-Boc removal. nih.gov This derivative is particularly valuable in designing peptide-based drugs.
Table 4: Properties of Nδ-Z and Nδ-2-Cl-Z Protected Nα-Boc-L-Ornithine
| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |
|---|---|---|---|---|
| Boc-Orn(Z)-OH | C₁₈H₂₆N₂O₆ | 366.41 g/mol | 2480-93-5 | White powder uci.edu |
Protection of the δ-amino group with acetyl or benzoyloxy groups introduces different functionalities and cleavage conditions, expanding the repertoire of synthetic possibilities.
Nδ-Acetyl (Ac) Protection: Nδ-acetylornithine is a known nonprotein amino acid found in various plants and is synthesized from L-Ornithine and an acetyl donor. marquette.edu While the isomeric Nα-acetyl-Nδ-Boc-L-ornithine has been utilized in the solution-phase synthesis of complex cyclic peptidomimetics, the direct use of Nα-Boc-Nδ-acetyl-L-ornithine as a standard building block is less frequently documented in the reviewed literature. More complex derivatives, such as Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine, have been synthesized as precursors for metal-chelating peptides. researchgate.net
Nδ-Benzoyloxy (OBz) Protection: The synthesis of Nα-Boc-L-Orn(OBz)-OtBu has been achieved through the oxidation of the δ-amino group of a protected ornithine precursor with benzoyl peroxide. rsc.org A related building block, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine, has been developed for the solid-phase synthesis of naturally occurring marine siderophores like amphibactin-T. rsc.org In this strategy, the benzoyloxy (Bz) group is stable throughout the Fmoc-based synthesis and can be selectively removed on the solid phase before final cleavage of the peptide from the resin. rsc.org
Nδ-Allyloxycarbonyl (Alloc) Protection Strategies
The allyloxycarbonyl (Alloc) group serves as a valuable protecting group for the δ-amino function of ornithine, offering orthogonality with the more common Boc and Fmoc protecting groups. This orthogonality is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where selective deprotection of one amine is required while others remain protected. The Alloc group is stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group cleavage. acs.org
Deprotection of the Nδ-Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. acs.orgcore.ac.uk This process involves a palladium-catalyzed allyl transfer, which is highly selective and does not affect other protecting groups commonly used in peptide synthesis. nih.gov For instance, the in-solution removal of an Alloc group from a cyclic peptide containing an Orn(Nδ-alloc) residue has been demonstrated using Pd(PPh₃)₄ and phenylsilane (B129415) in a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (DCM) at room temperature, with the reaction completing within one hour. acs.org
Table 1: Reagents for Nδ-Alloc Deprotection of an Ornithine-Containing Peptide acs.org
| Reagent | Role |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium(0) Catalyst |
| Phenylsilane | Scavenger |
| Dichloromethane/Dimethylformamide | Solvent System |
Stereoselective Synthesis and Chiral Control in Ornithine Derivative Preparation
The control of stereochemistry is a fundamental aspect of synthesizing amino acid derivatives, as the biological activity of peptides and other chiral molecules is highly dependent on their three-dimensional structure. In the preparation of Nα-Boc-ornithine derivatives, achieving high stereoselectivity is paramount to ensure the enantiopurity of the final product.
One effective strategy for chiral control is to start with an enantiomerically pure precursor. For example, L-glutamic acid can serve as a chiral starting material for the synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine. nih.gov This approach leverages the existing stereocenter of the natural amino acid to build the desired ornithine derivative.
Another powerful technique involves substrate-controlled stereoselective reactions. For instance, the synthesis of quaternary α,α-disubstituted amino acids, which are valuable for creating conformationally constrained peptides, has been achieved from ornithine-derived β-lactams. csic.esresearchgate.net In a notable example, a highly stereoselective synthesis of 1,3,4,4-tetrasubstituted β-lactams was developed where the stereochemical outcome of the cyclization was exclusively directed by the configuration of an N-2-chloropropionyl group. csic.esresearchgate.net This method was successfully applied to ornithine derivatives to prepare 3S-methyl-2-azetidinones in high yield. csic.esresearchgate.net The subsequent rearrangement of these β-lactams, initiated by the intramolecular attack of the deprotected δ-amino group, leads to the formation of 2-oxoazepane derivatives with a new quaternary stereocenter, the configuration of which was confirmed by X-ray diffraction analysis. researchgate.net This demonstrates a robust method for achieving high levels of chiral control in the synthesis of complex ornithine analogues.
Table 2: Stereoselective Synthesis of an Ornithine-Derived 2-Oxoazepane csic.esresearchgate.net
| Starting Material | Key Transformation | Product | Stereochemical Outcome |
| Orn(Z)-derived N-Boc-β-lactam | Pd-C catalyzed hydrogenolysis and intramolecular 7-exo-trig cyclization/rearrangement | Boc-4-amino-2-oxoazepane-4-carboxylate | High Stereoselectivity |
Innovative and Sustainable Synthetic Approaches
Recent research has focused on developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Application of Ultrasound Irradiation in N-Boc Protection
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized hot spots with high temperature and pressure. organic-chemistry.org
The N-Boc protection of amines, a fundamental transformation in organic synthesis, can be greatly accelerated using ultrasound. core.ac.ukorganic-chemistry.org Studies have shown that a variety of primary and secondary amines, including amino acid esters, can be efficiently converted to their N-Boc derivatives in excellent yields under ultrasonic irradiation, often without the need for a catalyst. organic-chemistry.org In a specific application related to ornithine, an ultrasound probe was used to accelerate the derivatization of ornithine with fluorescein (B123965) isothiocyanate (FITC) prior to analysis, demonstrating the utility of this technique for modifying this non-protein amino acid. mountainscholar.org A patent has also noted that Fmoc protecting groups exhibit particular stability under ultrasound conditions compared to Boc groups, which can be an important consideration in orthogonal protection schemes. scirp.org
Table 3: Ultrasound-Promoted N-Boc Protection of Amines organic-chemistry.org
| Substrate (Amine) | Time (min) | Yield (%) | Conditions |
| Benzylamine | 5 | 98 | Sulfated polyborate, Ultrasound, Neat |
| Aniline | 10 | 96 | Sulfated polyborate, Ultrasound, Neat |
| L-Alanine methyl ester | 15 | 95 | Sulfated polyborate, Ultrasound, Neat |
| Diethylamine | 8 | 97 | Sulfated polyborate, Ultrasound, Neat |
| Note: This table presents general examples for the N-Boc protection of amines under ultrasound irradiation, a method applicable to ornithine derivatives. |
Development of Catalyst and Solvent-Free Methodologies
A practical and highly efficient method for the N-Boc protection of amines has been developed that operates under solvent- and catalyst-free conditions. sci-hub.se This strategy involves simply mixing the amine with di-tert-butyl dicarbonate (Boc₂O) at room temperature. The reaction often proceeds with an evolution of heat and bubbling, affording the mono-N-Boc protected product in high yield and purity. sci-hub.se This method has been successfully applied to a wide range of electron-rich, electron-deficient, and sterically hindered aromatic and aliphatic amines. sci-hub.se
Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines and amino acid esters has been achieved using water as the medium, which offers a chemoselective and environmentally benign route to N-Boc derivatives. organic-chemistry.org These solvent- and catalyst-free approaches represent a significant advancement in the sustainable synthesis of valuable building blocks like Boc-Orn(Nδ)-OH.
Table 4: Catalyst- and Solvent-Free N-Boc Protection of Various Amines sci-hub.se
| Substrate (Amine) | Time (h) | Yield (%) |
| Aniline | 0.5 | 95 |
| 4-Nitroaniline | 2.0 | 96 |
| Ethyl 2-aminoacetate | 1.5 | 94 |
| Pyrrolidine | 0.5 | 95 |
| Note: This table showcases the effectiveness of catalyst- and solvent-free N-Boc protection for various amines, a methodology directly relevant to the synthesis of Boc-Orn(Nδ)-OH. |
Orthogonal Protecting Group Strategies and Selective Deprotection
Principles of Orthogonal Protection in Multifunctional Amino Acid Synthesis
In peptide synthesis, functional groups not involved in the formation of the amide bond must be masked to prevent unwanted side reactions. biosynth.com Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions. google.comiris-biotech.de For a multifunctional amino acid such as ornithine, which possesses an α-amino group, a carboxylic acid group, and a side-chain δ-amino group, this principle is critical. thieme-connect.deingentaconnect.comnih.gov
The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.deiris-biotech.de In this scheme, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). biosynth.compeptide.comiris-biotech.de This allows for the iterative deprotection of the N-terminus for chain elongation without affecting the side-chain protection. biosynth.compeptide.com
For ornithine, this translates to having the α-amino group protected by Fmoc and the δ-amino group protected by an acid-labile group, such as the tert-butoxycarbonyl (Boc) group. peptide.com This setup, Boc-Orn(Nδ-PG)-OH where PG is a protecting group, allows for the selective deprotection of either the α-amino group or the δ-amino group, facilitating modifications such as branching, cyclization, or the attachment of labels. peptide.comsigmaaldrich.com The choice of the δ-protecting group is crucial and depends on the desired synthetic outcome, requiring a third level of orthogonality if further specific modifications are needed. google.commdpi.com
Key Features of an Ideal Protecting Group:
Easy to introduce into the molecule. biosynth.com
Stable under the conditions of subsequent reaction steps. biosynth.com
Does not interfere with the coupling reaction. biosynth.com
Prevents racemization of the protected amino acid.
Can be selectively removed under mild conditions without affecting other protecting groups. biosynth.com
Differential Cleavage of Protecting Groups in Boc-Orn(Nδ-PG)-OH Compounds
The utility of orthogonally protected ornithine derivatives lies in the ability to selectively cleave the different protecting groups. The Boc group on the α-nitrogen and various other protecting groups (PG) on the δ-nitrogen can be removed under specific, non-overlapping conditions.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function, particularly in the Boc/Bzl protection strategy. peptide.com It is readily cleaved under acidic conditions. ug.edu.pl The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) or is captured by a scavenger. commonorganicchemistry.com The resulting carbamic acid spontaneously decarboxylates to yield the free amine. commonorganicchemistry.com
Common reagents for Boc deprotection include:
Trifluoroacetic Acid (TFA) : A solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) is frequently used. ug.edu.plgoogle.com For complete deprotection in SPPS, neat TFA is often employed for brief periods. google.com
HCl in 1,4-Dioxane (B91453) : A 4M solution of hydrogen chloride in 1,4-dioxane is another effective reagent for Boc removal. reddit.comcommonorganicchemistry.comresearchgate.netcapes.gov.br This method can offer superior selectivity in the presence of other acid-sensitive groups like tert-butyl esters. researchgate.netcapes.gov.br
These conditions are chosen to be orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z) protecting groups. peptide.comchempep.com
Table 1: Common Reagents for Nα-Boc Deprotection
| Reagent | Typical Conditions | Selectivity | Reference(s) |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM; or neat TFA | Cleaves Boc and other tBu-based groups | ug.edu.plgoogle.com |
| HCl in 1,4-Dioxane | 4M solution, RT | Can be more selective than TFA for Nα-Boc over tBu esters | researchgate.netcapes.gov.br |
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most common orthogonal protection scheme in SPPS due to its lability to bases. chempep.comwikipedia.org It is stable to acidic conditions used to cleave Boc and tBu groups. chempep.com The deprotection mechanism is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorene (B118485) ring. wikipedia.orgresearchgate.net This leads to the formation of dibenzofulvene, which is subsequently trapped by the amine. wikipedia.orgresearchgate.net
Common reagents for Fmoc deprotection include:
Piperidine : A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard for Fmoc removal in SPPS. wikipedia.orgresearchgate.net
Hydrazine (B178648) : While primarily used for cleaving Dde and ivDde groups, hydrazine can also remove the Fmoc group. peptide.compeptide.com This lack of orthogonality must be considered in the synthetic design. sigmaaldrich.compeptide.com Hydrazine hydrate (B1144303) (16% in DMF) has been shown to effectively remove Fmoc groups. researchgate.net
The allyloxycarbonyl (Alloc) group provides an additional layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. sigmaaldrich.comiris-biotech.de The Alloc group is selectively cleaved under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger for the allyl group. sigmaaldrich.comiris-biotech.decore.ac.uk
This strategy is particularly useful for on-resin modifications, such as the synthesis of cyclic or branched peptides, where the δ-amino group of ornithine needs to be unmasked while the rest of the peptide remains protected. sigmaaldrich.commdpi.com However, the Alloc group is not compatible with hydrazine-based deprotection methods used for Dde/ivDde groups, as hydrazine can reduce the allyl double bond. This can be circumvented by adding allyl alcohol to the hydrazine reagent. sigmaaldrich.comresearchgate.net
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups are employed for the protection of the δ-amino group of ornithine. sigmaaldrich.compeptide.com They are stable to both TFA and piperidine, making them orthogonal to both Boc/Bzl and Fmoc/tBu strategies. sigmaaldrich.comiris-biotech.de
These groups are selectively removed by treatment with a dilute solution of hydrazine (typically 2% hydrazine in DMF). sigmaaldrich.compeptide.com This specific cleavage condition allows for the selective deprotection of the ornithine side chain for subsequent modification. sigmaaldrich.comvulcanchem.com The ivDde group is generally more robust and less prone to migration during synthesis than the Dde group. peptide.comiris-biotech.de Since hydrazine also cleaves the Fmoc group, the N-terminus of the peptide must be protected with a group stable to hydrazinolysis, such as Boc, prior to Dde/ivDde removal. peptide.comsigmaaldrich.compeptide.com
Table 2: Orthogonal Deprotection Schemes for Ornithine Side Chains
| Nδ-Protecting Group | Deprotection Reagent | Stability | Reference(s) |
| Fmoc | 20% Piperidine in DMF | Stable to acid | wikipedia.orgresearchgate.net |
| Alloc | Pd(PPh₃)₄ / Scavenger | Stable to acid and base | sigmaaldrich.comiris-biotech.de |
| Dde / ivDde | 2% Hydrazine in DMF | Stable to acid and piperidine | sigmaaldrich.compeptide.com |
Palladium-Catalyzed Nδ-Alloc Deprotection
Methodological Implications for Sequential Functionalization and Complex Peptide Assembly
The ability to selectively deprotect different functional groups in a controlled sequence is the cornerstone of modern peptide chemistry. google.comresearchgate.net For peptides containing Boc-Orn(Nδ-PG)-OH, these orthogonal strategies open up a vast landscape of synthetic possibilities.
By choosing the appropriate protecting group (PG) for the δ-amino group of ornithine, chemists can dictate the course of the synthesis. For instance, in an Fmoc-based SPPS, an ornithine residue protected with an acid-labile group like Mtt or a hydrazine-labile group like Dde can be incorporated. sigmaaldrich.com After assembling the linear peptide chain, the δ-amino group of the specific ornithine residue can be unmasked on the solid support by treatment with the corresponding selective reagent (e.g., dilute TFA for Mtt or 2% hydrazine for Dde). sigmaaldrich.com
This newly liberated side-chain amine can then serve as an anchor point for a variety of modifications:
Peptide Branching : A second peptide chain can be synthesized starting from the ornithine side chain. sigmaaldrich.com
Cyclization : The side-chain amine can be reacted with the C-terminal carboxyl group (side chain-to-tail cyclization) or the side-chain carboxyl group of another amino acid (side chain-to-side chain cyclization). sigmaaldrich.commdpi.com
Conjugation : Fluorescent dyes, lipids, carbohydrates, or other molecular probes can be attached site-specifically to the ornithine side chain. sigmaaldrich.com
This level of control, afforded by the differential cleavage of protecting groups like Boc, Fmoc, Alloc, and Dde, is indispensable for the synthesis of highly complex and functionally diverse peptide-based molecules, including peptide-drug conjugates, multimeric peptide scaffolds, and constrained cyclic peptides with enhanced biological activity and stability. google.comsigmaaldrich.comvulcanchem.com
Advanced Applications in Peptide and Bioconjugate Chemistry
Integration as Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Boc-Orn(Fmoc)-OH and its related derivatives are indispensable reagents in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. vulcanchem.comsmolecule.com The orthogonal nature of the Boc and Fmoc protecting groups provides chemists with precise control over the peptide elongation process. In standard Fmoc-based SPPS, the Fmoc group on the δ-amino group of ornithine can be selectively removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), allowing for the attachment of other molecules or the extension of the peptide chain from the side chain. uci.edu Conversely, the Boc group protecting the α-amino group remains stable under these conditions and is typically removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA).
This differential stability is crucial for creating complex peptide architectures. For instance, Boc-Orn(Fmoc)-OH is frequently used to introduce δ-linked ornithine turns in synthetic peptides. bertin-bioreagent.comcaymanchem.com The synthesis often begins by anchoring Boc-Orn(Fmoc)-OH to a solid support, such as 2-chlorotrityl resin, which is particularly useful for preparing macrocyclic peptides. uci.edunih.gov The peptide chain is then elongated from the α-amino group following standard Fmoc-SPPS protocols. sigmaaldrich.comambeed.com The presence of the Boc group at the N-terminus and the Fmoc group on the side chain allows for selective deprotection and subsequent modification, a key step in the synthesis of branched or cyclic peptides. nih.gov
The choice of protecting groups can be tailored to the specific synthetic strategy. For example, N-α-Boc-N-δ-benzyloxycarbonyl-L-ornithine (Boc-Orn(Z)-OH) is another standard building block for incorporating ornithine residues via Boc-based SPPS. alfa-chemistry.comsigmaaldrich.com Additionally, derivatives like N-α-Boc-N-δ-allyloxycarbonyl-L-ornithine (Boc-Orn(Alloc)-OH) offer further orthogonal protection schemes, where the Alloc group can be selectively removed using palladium catalysts, providing another layer of synthetic versatility. creative-peptides.comacs.org
Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics, molecules that mimic the structure and function of natural peptides, and conformationally constrained peptides are of significant interest in drug discovery due to their enhanced stability and receptor-binding affinity. Boc-Orn(N)-OH derivatives play a pivotal role in the design and synthesis of these advanced molecules.
Formation of Macrocyclic Peptides and Induction of β-Sheet Structures via δ-Linked Ornithine Turns
A key application of Boc-Orn(Fmoc)-OH is in the construction of macrocyclic peptides, particularly those designed to adopt specific secondary structures like β-sheets and β-hairpins. bertin-bioreagent.comcaymanchem.comacs.org The δ-linked ornithine (δOrn) turn is a structural motif that can effectively induce and stabilize these conformations. nih.gov The synthesis of such macrocycles typically involves the initial attachment of Boc-Orn(Fmoc)-OH to a 2-chlorotrityl resin. uci.edu The linear peptide precursor is then assembled on the solid support. After cleavage from the resin, a solution-phase cyclization is performed to form the macrocyclic structure. acs.org
These macrocyclic β-sheets often incorporate a pentapeptide strand connected by two δ-linked ornithine turns. acs.orgacs.org This design creates a robust β-hairpin structure that can tolerate sequence modifications without significant loss of its folded conformation. acs.org The degree of β-sheet folding can be assessed using techniques like 1H NMR spectroscopy, by observing parameters such as the chemical shifts of α-protons and the magnetic anisotropy of the δ-protons of the ornithine units. acs.org X-ray crystallography has also been used to confirm the folded structure of these macrocyclic β-hairpin peptides, revealing that the δ-linked ornithine units can adopt a conformation resembling a hydrogen-bonded β-turn. nih.govrcsb.org
Researchers have also explored modifications to the δ-linked ornithine turn itself to enhance its folding-inducing properties. For example, the introduction of a methyl group at the γ-position of ornithine has been shown to substantially improve the folding of the turn unit. nih.govresearchgate.net
Engineering of Lipid-Functionalized Peptidomimetics for Targeted Delivery Systems
This compound derivatives are instrumental in the synthesis of lipid-functionalized peptidomimetics, which are designed for the targeted delivery of therapeutic agents like siRNA. mdpi.com These delivery systems often consist of cationic lipids that can encapsulate and transport nucleic acids into cells.
In one approach, Boc-Orn(Boc)-OH is used as a building block to create branched head groups on cholesterol-based lipids. mdpi.comresearchgate.net For example, a cholesterol derivative can be reacted with Boc-Orn[(Boc-Orn(Boc-Orn(Boc)))]-OH to create a lipid with multiple Boc-protected amino groups. mdpi.comresearchgate.net After deprotection, the resulting poly-amino head groups provide the cationic charges necessary for siRNA binding and cellular uptake. mdpi.com
The synthesis of these peptidomimetic lipids involves standard peptide coupling reactions, often using reagents like EDCI or PyBOP. mdpi.commdpi.com The Boc protecting groups are typically removed with trifluoroacetic acid (TFA) in the final steps of the synthesis. mdpi.com The resulting lipid nanoparticles (LNPs) have shown promise in delivering siRNA for various therapeutic applications, including the treatment of cerebral ischemia/reperfusion injury and cancer. mdpi.comnih.govmdpi.com
Development of Opioid Peptidomimetics and Other Bioactive Analogs
The conformational constraints introduced by incorporating ornithine derivatives can be exploited to develop peptidomimetics with specific biological activities, including those targeting opioid receptors. While detailed research findings specifically on this compound in opioid peptidomimetics are not extensively covered in the provided context, the principles of using conformationally constrained peptides are relevant. By locking a peptide into a specific conformation, it is possible to enhance its binding affinity and selectivity for a particular receptor subtype. The use of building blocks like Fmoc-Orn(Boc)-OH in the synthesis of conformationally constrained peptides provides a powerful tool for developing novel therapeutic agents. sigmaaldrich.com
Synthesis of Imidazo[1,2-a]pyridine-based Peptidomimetics
Imidazo[1,2-a]pyridine (B132010) scaffolds can serve as dipeptide surrogates, promoting an extended conformation in peptidomimetic structures. nih.gov These scaffolds have been incorporated into inhibitors of protein kinases like Akt. nih.govnih.gov The synthesis of these peptidomimetics can involve the coupling of protected amino acids, such as Cbz-Orn(Boc)-OH, to the imidazo[1,2-a]pyridine core. nih.gov This approach allows for the creation of novel substrate mimetic inhibitors with improved proteolytic stability compared to their parent peptides. nih.gov The development of these complex molecules often relies on multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to construct the heterocyclic core, followed by standard peptide coupling methods. beilstein-journals.org
Diverse Conjugation Strategies and Modified Biomacromolecular Constructs
The orthogonal protecting groups of this compound derivatives make them highly valuable for various bioconjugation strategies. chemimpex.com The ability to selectively deprotect the δ-amino group allows for the site-specific attachment of a wide range of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, and other bioactive moieties.
For instance, the free amino group on the ornithine side chain can be used to conjugate the peptide to other molecules after the main peptide sequence has been assembled. This is particularly useful in creating targeted drug delivery systems and multimodal imaging probes. acs.orgchemimpex.com A recent study described a strategy for preparing a multimodified peptide imaging probe where a cyclic peptide was labeled with both a metal chelator for PET imaging and a fluorophore for optical imaging. acs.org This was achieved by using a specially designed ornithine derivative, Nα-Boc-Orn(Nδ-alloc,γ-mercapto-tBu)–OH, which provided multiple orthogonal sites for conjugation. acs.org
The versatility of this compound and its analogs in SPPS and bioconjugation chemistry continues to drive innovation in the development of advanced peptides and peptidomimetics with tailored properties for a wide range of biomedical applications.
Creation of Siderophore Analogs for Metal Chelation Research
Siderophores are small molecules with a high affinity for iron(III), produced by microorganisms to scavenge this essential nutrient from their environment. frontiersin.orgresearchgate.net Many siderophores utilize hydroxamate groups as the iron-chelating moieties, and these hydroxamates are frequently derived from the amino acid ornithine. researchgate.netacs.org Specifically, the δ-amino group of the ornithine side chain is N-hydroxylated and N-acylated to create the bidentate hydroxamate ligand capable of coordinating with an iron atom. researchgate.net
This compound is a key starting material for the synthesis of these siderophore analogs. The Boc group protects the α-amino group, allowing for selective chemical manipulation of the δ-amino group to build the hydroxamate functionality. researchgate.net Researchers have successfully synthesized linear and cyclic siderophore mimics based on ornithine trimers to study iron transport and to develop novel therapeutic strategies. frontiersin.org One such strategy is the "Trojan Horse" approach, where an antibiotic is conjugated to a synthetic siderophore. Bacteria recognize and uptake the siderophore to acquire iron, inadvertently transporting the antibiotic into the cell. frontiersin.org
In one study, a linear trimer of Nδ-acetyl-Nδ-hydroxy-L-ornithine was synthesized using a protected ornithine building block suitable for solid-phase peptide synthesis (SPPS). This analog was shown to effectively coordinate iron(III) and could transport conjugated PNA oligomers into E. coli cells, demonstrating the viability of hijacking the hydroxamate-type siderophore transport system. frontiersin.org
Table 1: Key Components in the Synthesis of an Ornithine-Based Siderophore Mimic
| Component | Function |
|---|---|
| Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine | Protected amino acid building block for SPPS |
| Solid-Phase Resin | Support for peptide synthesis |
| HBTU/DIEA | Coupling reagents for peptide bond formation |
| Piperidine | Reagent for Fmoc group removal |
This table summarizes typical components used in the solid-phase synthesis of ornithine-based siderophore analogs, as described in methodologies like those used for creating PNA-siderophore conjugates. frontiersin.org
Formation of Porphyrin Conjugates for Photodynamic Applications
Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells, such as cancer cells or microbes. nih.govaspic.pt Porphyrins are highly effective photosensitizers, and their efficacy can be enhanced by conjugating them to molecules that improve their solubility and targeting. nih.govrsc.org
This compound is used to create cationic porphyrin conjugates. The ornithine component serves two main purposes: its basic side chain provides a positive charge at physiological pH, which enhances binding to negatively charged bacterial cell walls, and it can act as a recognition motif, as ornithine is a component of some bacterial cell membranes. nih.gov
In a recent study, new cationic photosensitizers were synthesized by conjugating L-ornithine to a 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) core. The synthesis involved coupling this compound to the amino groups of the porphyrin using HATU as a coupling agent. By adjusting the reactant ratios, conjugates with one to four ornithine side chains were created. The Boc protecting groups were subsequently removed using trifluoroacetic acid (TFA) to yield the final, positively charged photosensitizers. nih.gov These ornithine-porphyrin conjugates showed significant, dose-dependent photodynamic activity against multi-drug resistant Proteus mirabilis, demonstrating their potential as effective agents for photodynamic antimicrobial chemotherapy. nih.gov
Table 2: Synthesized Ornithine-Porphyrin Conjugates and Their Properties
| Compound ID | Number of Ornithine Units | Description | Application |
|---|---|---|---|
| 4a | 1 | Mono-ornithine-porphyrin | Photosensitizer |
| 4b | 2 | Di-ornithine-porphyrin | Photosensitizer |
| 4c | 3 | Tri-ornithine-porphyrin | Photosensitizer |
| 4d | 4 | Tetra-ornithine-porphyrin | Photosensitizer |
This table is based on research findings where varying numbers of this compound units were conjugated to a porphyrin core to create a series of photosensitizers for antimicrobial photodynamic therapy. nih.gov
Conjugation to Fluorescent Dyes for Research Probes
Fluorescently labeled peptides are indispensable tools for studying biological processes, including receptor-ligand interactions, cellular uptake, and enzyme activity. altabioscience.combiosyn.com While fluorescent labels can be attached to a peptide's N-terminus, this can sometimes lead to undesirable side reactions or interfere with the peptide's biological function. altabioscience.compeptideweb.com An effective alternative is to attach the fluorescent dye to the side chain of an amino acid within the peptide sequence.
The side chain of ornithine is an ideal handle for such site-specific labeling. altabioscience.compeptideweb.com During solid-phase peptide synthesis, an orthogonally protected derivative such as Fmoc-Orn(Boc)-OH or a variant with a more labile side-chain protecting group (e.g., Mtt, ivDde) is incorporated at the desired position. The α-amino group remains protected by the Fmoc group for chain elongation, while the δ-amino group is protected by a group (like Mtt) that can be removed selectively without disturbing other protecting groups or cleaving the peptide from the resin. Once the side-chain amine is deprotected, a fluorescent dye (e.g., FITC, Rhodamine) activated with a reactive group can be specifically coupled to the ornithine side chain. altabioscience.compeptideweb.com This strategy provides precise control over the location of the fluorescent probe, preserving the critical N-terminus and ensuring the peptide's structural and functional integrity.
Utilization as Linker Amino Acids in Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a wide range of cargo molecules, such as nucleic acids and drugs, into cells. natahub.orgnih.gov The design of these peptides is critical to their efficacy, and the choice of specific amino acids as linkers can significantly impact their delivery capabilities. nih.gov
Ornithine has been identified as a highly effective "linker" amino acid in certain CPPs. In a notable example, researchers developing the NickFect (NF) series of CPPs discovered that creating a "kinked" structure in the peptide backbone improved transfection efficiency. This was achieved by using a derivative like Boc-L-Orn(Fmoc)-OH, where the peptide chain is continued via the δ-amino group of the ornithine side chain instead of the α-amino group. biosyn.comnih.gov The Boc group protects the α-amine, while the Fmoc group on the side chain is removed to allow for peptide chain elongation from that position.
In a study optimizing the CPP NickFect55 (NF55), replacing the original lysine (B10760008) linker with ornithine resulted in a CPP with a significant increase in plasmid DNA transfection efficiency for in vitro applications. nih.gov Further modifications to the linker region, comparing ornithine with other amino acids like diaminobutyric acid (Dab) and diaminopropionic acid (Dap), led to the development of new peptides with high potential for delivering nucleic acid therapeutics to treat lung-associated diseases. biosyn.com This use of ornithine as a branching point or linker is a powerful strategy for optimizing the architecture and in vivo activity of CPPs. nih.gov
Reactivity and Strategic Chemical Transformations of the Ornithine Side Chain
Principles of Selective Functionalization at the Delta-Amino Position
Selective functionalization of the δ-amino group of ornithine is a cornerstone of advanced peptide synthesis, enabling the creation of non-linear and structurally diverse peptides. The key principle lies in the use of orthogonal protecting groups for the α-amino and δ-amino functionalities. In Boc-Orn-OH, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, leaving the δ-amino group available for reaction.
This selective availability allows for several strategic transformations:
Side-Chain Acylation: The δ-amino group can be acylated by reacting Boc-Orn-OH with an activated carboxylic acid. This is a fundamental step in the synthesis of branched peptides, where a second peptide chain is initiated from the ornithine side chain.
Guanidinylation: The δ-amino group can be converted to a guanidinium (B1211019) group, transforming the ornithine residue into an arginine analogue. This modification is often employed to enhance the biological activity of peptides.
Reductive Amination: The δ-amino group can participate in reductive amination reactions with aldehydes or ketones to introduce a wide range of substituents.
Conjugation: Various moieties, such as fluorescent labels, biotin, or polyethylene (B3416737) glycol (PEG), can be selectively attached to the δ-amino group to create probes for biological studies or to improve the pharmacokinetic properties of therapeutic peptides.
The success of these selective functionalizations hinges on the stability of the Boc group under the reaction conditions employed for modifying the δ-amino group. The Boc group is generally stable to basic and nucleophilic conditions, which are often used for these transformations. organic-chemistry.org Conversely, the protecting group on the δ-amino group must be stable during the subsequent deprotection of the α-Boc group and peptide chain elongation.
A notable example of selective functionalization involves the use of histidine to catalyze the acylation of a neighboring ornithine residue in a helical peptide structure. rsc.org This "self-catalysis" demonstrates a high degree of site-selectivity, where the histidine side chain facilitates the intramolecular transfer of an acyl group to the δ-amino group of a nearby ornithine. rsc.org This approach highlights how the three-dimensional structure of a peptide can influence the reactivity and selectivity of side-chain modifications.
Furthermore, the choice of protecting groups for the ornithine side chain is critical for multi-step syntheses. While the Boc group is common for α-amino protection in Boc-Orn-OH, other groups like the fluorenylmethyloxycarbonyl (Fmoc) group can be used on the side chain, as in Boc-Orn(Fmoc)-OH. nih.gov This orthogonal protecting group strategy allows for selective deprotection of the side chain under basic conditions (using piperidine (B6355638) to remove Fmoc) while the α-Boc group remains intact, enabling further specific modifications at the δ-position. peptide.com
The following table summarizes common orthogonal protecting group strategies for ornithine functionalization:
| α-Amino Protecting Group | δ-Amino Protecting Group | Deprotection Condition for δ-Group | Orthogonality |
| Boc | Fmoc | 20% Piperidine in DMF | High |
| Boc | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation | High |
| Fmoc | Boc | Trifluoroacetic Acid (TFA) | High |
| Fmoc | Mtt (4-Methyltrityl) | 1% TFA in DCM | High |
| Fmoc | ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine (B178648) in DMF | High |
This strategic use of protecting groups is fundamental to achieving selective functionalization at the delta-amino position of ornithine, thereby expanding the repertoire of accessible peptide structures.
Reaction with Various Peptide Coupling Reagents and Activators
The formation of a peptide bond between the carboxylic acid of Boc-Orn-OH and the amino group of another amino acid or peptide is a critical step in peptide synthesis. This reaction is not spontaneous and requires the use of coupling reagents to activate the carboxyl group, facilitating nucleophilic attack by the amine. The choice of coupling reagent can significantly impact reaction efficiency, yield, and the preservation of chiral integrity (i.e., minimizing racemization).
Commonly used coupling reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides:
N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To suppress these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is typically included. peptide.combachem.com These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine component with minimal racemization.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI or EDC) is a water-soluble carbodiimide, which is advantageous for solution-phase couplings and for reactions where the byproducts need to be removed by aqueous extraction. peptide.compeptide.com
Phosphonium Salts:
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was one of the first-generation phosphonium reagents and is highly effective. peptide.com However, its use has diminished due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a safer alternative to BOP. peptide.com It is highly efficient and the byproducts are less hazardous. peptide.com PyBOP generates OBt active esters in situ.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is an analogue of PyBOP that incorporates HOAt. The resulting OAt esters are more reactive than OBt esters, making PyAOP particularly useful for coupling sterically hindered amino acids.
Aminium/Uronium Salts:
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate (B81430) analogue TBTU are among the most widely used coupling reagents in solid-phase peptide synthesis (SPPS). bachem.com They are efficient, fast, and cost-effective.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the aminium salt counterpart to PyAOP and is considered one of the most powerful coupling reagents available. bachem.com It is particularly effective for difficult couplings, including the formation of peptide bonds with N-methylated amino acids and for macrocyclization reactions. bachem.com A potential side reaction with uronium reagents like HBTU and HATU is guanidinylation of the N-terminal amine if the activation of the carboxylic acid is slow.
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is a more reactive analogue of HBTU that generates highly reactive O-6-ClBt esters.
The following table provides a comparative overview of common coupling reagents used with Boc-Orn-OH:
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective; requires an additive (e.g., HOBt) to suppress racemization. peptide.combachem.com |
| Carbodiimide | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDCI / EDC | Water-soluble byproducts, useful for solution-phase synthesis. peptide.com |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient, safer alternative to BOP, suitable for both solution and solid-phase synthesis. |
| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used in SPPS, fast and efficient. |
| Aminium/Uronium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, excellent for difficult couplings and cyclizations. bachem.com |
The choice of reagent and additives depends on the specific application, such as the steric hindrance of the amino acids being coupled, the scale of the synthesis (solution-phase vs. solid-phase), and the need to avoid specific side reactions.
Cyclization and Branched Peptide Formation Methodologies
The unique structure of Boc-Orn-OH, with its protected α-amino group and free δ-amino group, makes it a valuable building block for the synthesis of complex, non-linear peptides such as cyclic and branched peptides. These architectures are of significant interest as they often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts.
Branched Peptide Formation:
Branched peptides can be constructed by using the ornithine side chain as an attachment point for a second peptide chain. A common strategy involves incorporating an ornithine derivative with orthogonal protection at the α- and δ-amino positions, such as Fmoc-Orn(Boc)-OH or Boc-Orn(Fmoc)-OH. nih.gov
A typical methodology using solid-phase peptide synthesis (SPPS) is as follows:
The main peptide chain is assembled on a solid support using standard Fmoc chemistry.
Boc-Orn(Fmoc)-OH is incorporated at the desired branching point.
The main chain elongation continues to the N-terminus.
The N-terminal Fmoc group of the main chain is deprotected and capped (e.g., by acetylation).
The orthogonal Fmoc group on the ornithine side chain is selectively removed using a piperidine solution. peptide.com
A second peptide chain is then synthesized, starting from the newly deprotected δ-amino group of the ornithine residue.
Finally, the branched peptide is cleaved from the resin, and the remaining side-chain protecting groups (including the α-Boc group of the ornithine) are removed, typically with strong acid like TFA.
This approach allows for the controlled synthesis of well-defined branched structures. For example, branched peptides with multiple parallel strands of an antimicrobial peptide sequence have been synthesized using ornithine-based scaffolds, showing potent and salt-insensitive antimicrobial activity. nih.gov
Cyclization Methodologies:
Boc-Orn-OH and its derivatives are also instrumental in the synthesis of cyclic peptides. Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-tail, and side-chain-to-side-chain lactamization.
Side-Chain-to-Tail Cyclization: In this approach, a peptide chain is assembled on a resin, with an ornithine residue incorporated at a specific position. After assembling the linear precursor, the bond is formed between the δ-amino group of the ornithine side chain and the C-terminal carboxyl group. For this to occur, the C-terminal carboxyl group must be activated while the peptide is still attached to a resin that is stable to the activation conditions.
Head-to-Tail Cyclization involving Ornithine: While not a direct cyclization through the side chain, ornithine can be part of the peptide backbone in a head-to-tail cyclization. The presence of the Boc-protected δ-amino group can influence the conformation of the linear precursor, potentially pre-organizing it for efficient cyclization.
Side-Chain-to-Side-Chain Cyclization: This involves forming a lactam bridge between the δ-amino group of an ornithine residue and the side-chain carboxyl group of an acidic amino acid (e.g., Aspartic acid or Glutamic acid). This requires an orthogonal protecting group strategy for both side chains to allow for their selective deprotection and subsequent intramolecular coupling on the resin.
The success of cyclization reactions is highly dependent on factors such as the peptide sequence, the length of the linear precursor, the choice of coupling reagent (HATU and PyAOP are often favored for their high efficiency in dilute conditions), and the use of high-dilution conditions to favor intramolecular over intermolecular reactions.
Analytical Methodologies for Characterization of Boc Ornithine Derivatives
Chromatographic Techniques for Purity and Identity Confirmation (HPLC, GC, TLC)
Chromatographic methods are fundamental in assessing the purity of Boc-ornithine derivatives and confirming their identity by comparing their retention characteristics with known standards.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like Boc-Orn(N)-OH. Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). acs.orgmarquette.edu The purity of various Boc-ornithine derivatives, including Boc-Orn(Boc)-OH and Fmoc-Orn(Boc)-OH, is frequently determined by HPLC, with purity levels often exceeding 96-98%. sigmaaldrich.comruifuchemical.com For instance, the analysis of a crude peptide containing an ornithine derivative was performed using an analytical reverse-phase column with a water/acetonitrile gradient containing 0.05% formic acid. rsc.org Similarly, preparative HPLC is used for the purification of these compounds, with the resulting fractions analyzed by LC-MS to confirm the presence of the pure product. acs.org
Gas Chromatography (GC): While less common for amino acid derivatives due to their low volatility, GC can be employed after appropriate derivatization to make the compounds more volatile. For some analyses, GC with a flame ionization detector (GC-FID) has been used to monitor reactions involving derivatives of ornithine. rsc.org For example, in biotransformation studies, reaction aliquots were extracted and analyzed by GC-FID to determine product formation. rsc.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of Boc-ornithine derivatives. A common specification for Boc-Orn-OH is a purity of ≥98% as determined by TLC. sigmaaldrich.com For instance, the purity of Boc-Orn(Z)-OH is often confirmed by TLC, with a requirement of ≥ 98% purity. sigmaaldrich.comscientificlabs.co.uk The technique involves spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system. The separated spots are then visualized, often using a UV lamp or specific staining reagents.
Interactive Table 1: Chromatographic Data for Boc-Ornithine Derivatives
| Compound | Chromatographic Method | Purity | Reference |
|---|---|---|---|
| Boc-Orn-OH | TLC | ≥98% | sigmaaldrich.com |
| Boc-Orn(Z)-OH | TLC | ≥98% | sigmaaldrich.comscientificlabs.co.uk |
| Fmoc-Orn(Boc)-OH | HPLC | ≥96.0% | sigmaaldrich.com |
| Boc-Orn(Boc)-OH | HPLC | >98.0% | ruifuchemical.com |
| Ornithine-containing peptide | LC-MS | Confirmed | acs.org |
| Ornithine biotransformation product | GC-FID | Monitored | rsc.org |
Spectroscopic and Spectrometric Characterization Approaches (e.g., NMR, LC-MS, IR, UV Spectroscopy)
Spectroscopic and spectrometric techniques provide detailed structural information, confirming the molecular weight and the presence of specific functional groups within the Boc-ornithine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its derivatives. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. For H-Orn(Boc)-OH, the proton NMR spectrum shows characteristic signals for the α-H, δ-H, γ-H, and β-protons of the ornithine backbone, as well as a singlet for the nine protons of the Boc protecting group. cdnsciencepub.com The chemical shifts in the ¹H NMR spectra of organotin(IV) complexes of Boc-Orn-OH have been used to deduce coordination patterns. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a cornerstone for the analysis of peptide and amino acid derivatives. ambeed.com LC-MS is routinely used to confirm the molecular weight of the synthesized compounds and to analyze the purity of HPLC fractions. acs.orgrsc.org For example, the analysis of a crude peptide containing an ornithine derivative by LC-MS confirmed its expected monoisotopic molecular weight. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a Boc-ornithine derivative will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carbamate (B1207046) and carboxylic acid (~1760-1690 cm⁻¹), and the C-O stretch (~1320-1210 cm⁻¹). nih.govlibretexts.org The identity of Boc-Orn(Z)-OH is often confirmed by an IR test that it must pass. sigmaaldrich.com
UV Spectroscopy: UV spectroscopy is useful for detecting the presence of chromophores in the molecule. For derivatives containing the Fmoc protecting group, which has a strong UV absorbance, UV spectroscopy is particularly valuable. For instance, Boc-Orn(Fmoc)-OH exhibits a maximum absorbance (λmax) at approximately 265 nm. caymanchem.com This property is also utilized for detection in HPLC analysis. rsc.org
Interactive Table 2: Spectroscopic and Spectrometric Data for Boc-Ornithine Derivatives
| Compound | Analytical Technique | Key Findings/Data | Reference |
|---|---|---|---|
| H-Orn(Boc)-OH | ¹H NMR | δ: 3.35–3.46 (m, 1H, α-H), 3.19–3.25 (m, 2H, δ-H), 1.81–1.92 (m, 2H, γ-H), 1.58–1.65 (m, 2H, β-H), 1.44 (s, 9H, 3 × CH₃) | cdnsciencepub.com |
| Ph₃Sn(Boc-Orn-O) | ¹H NMR | Shift towards higher frequencies for H-5, H-6, and H-7. | researchgate.net |
| Ornithine-containing peptide | LC-MS | MWexp monoisotopic: 1031.357 Da | acs.org |
| Boc-Orn(Z)-OH | IR | Passes identity test | sigmaaldrich.com |
| Boc-Orn(Fmoc)-OH | UV/Vis | λmax: 265 nm | caymanchem.com |
Determination of Optical Activity
The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Therefore, determining the optical activity is essential to ensure the enantiomeric purity of Boc-ornithine derivatives.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For Boc-Orn-OH, a typical specification for its optical activity is a specific rotation of [α]/D +24.0±2.0°, with a concentration of c = 1 in methanol. sigmaaldrich.comchemicalbook.com The optical rotation of other ornithine derivatives, such as Boc-Orn(Z)-OH, is also a key quality control parameter, with a specified range of -3.5 to -2.5 ° (c=1 in AcOH). sigmaaldrich.com The measurement of optical rotation is a standard procedure in the characterization of newly synthesized chiral compounds containing ornithine. rsc.org
Interactive Table 3: Optical Activity Data for Boc-Ornithine Derivatives
| Compound | Specific Rotation [α] | Conditions | Reference |
|---|---|---|---|
| Boc-Orn-OH | +24.0±2.0° | c = 1 in methanol | sigmaaldrich.comchemicalbook.com |
| H-Orn(Boc)-OH | +15.5° | c = 1.0 in acetic acid | cdnsciencepub.com |
| Boc-Orn(Z)-OH | -3.5 to -2.5 ° | c=1 in AcOH, at 25°C/D | sigmaaldrich.com |
| Boc-Orn(2-Cl-Z)-OH | -3.3° to -2.3° | c=1 in AcOH, at 20°C/D | ruifuchemical.com |
Computational and Theoretical Investigations
Application of Molecular Docking and Molecular Dynamics Simulations in Peptidomimetic Design
The design of peptidomimetics—molecules that mimic the structure and function of peptides—heavily relies on computational techniques to predict how these molecules will interact with biological targets. Molecular docking and molecular dynamics (MD) simulations are at the forefront of this effort, providing key insights into the binding modes and conformational dynamics of peptidomimetics that incorporate building blocks like Boc-Orn(N)-OH.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In peptidomimetic design, docking studies can rationalize the binding of ornithine-containing cyclic peptides to their receptors, such as the MOR (μ-opioid receptor). For instance, studies on cyclic opioid peptidomimetics have used docking to understand how a D-amino acid in position 2 can enforce a specific conformation that improves receptor binding. These models can reveal critical interactions, such as ionic bonds between the peptide's amino group and receptor residues like Asp¹⁴⁷. The process often starts with a known crystal structure of a target protein, which is then used for virtual screening or targeted design of new ligands.
Molecular dynamics (MD) simulations complement docking by providing a view of the dynamic nature of the molecule and its complex with a receptor over time. MD simulations can explain the stability of key interactions, such as hydrogen bonds, and rationalize why some isomers of a peptidomimetic are active while others are not. For example, simulations of opioid peptidomimetics have shown that instability of the canonical ionic interaction with Asp¹⁴⁷ could explain a low affinity for the receptor in an inactive isomer. These simulations are valuable for validating structural models and understanding the conformational ensembles that are important for biological activity. By substituting traditional amide bonds with urea (B33335) linkages, for example, researchers can use computational studies alongside experimental data to assess the impact on stability and receptor affinity.
The general workflow for using these computational tools in peptidomimetic design is a hierarchical approach. It involves:
Identifying the conformational structure and side-chain functional requirements for a target receptor.
Using this information to build a constrained peptidomimetic structure.
Determining the three-dimensional arrangement of the critical functional groups.
Future Directions and Emerging Research Avenues
Development of Novel Nα-Boc-Ornithine-Based Building Blocks with Enhanced Properties
The versatility of Boc-Orn(N)-OH as a foundational scaffold has spurred the development of new building blocks with tailored properties for specific applications. Researchers are actively exploring modifications to the ornithine side chain and the Boc protecting group itself to enhance the performance of the resulting peptides and peptidomimetics.
One area of focus is the synthesis of α-methylated ornithine derivatives. The introduction of an α-methyl group can significantly enhance the stability of peptides by protecting them from enzymatic degradation. Building blocks like 9-fluorenylmethoxycarbonyl-α-methyl-ornithine(tert-butoxycarbonyl)-OH allow for the direct incorporation of these modified residues during solid-phase peptide synthesis (SPPS), offering precise control over stereochemistry. Similarly, β,β-dimethylated ornithine analogs are being synthesized to create highly functionalized amino acids with constrained conformations, which can be valuable for studying peptide structure-activity relationships. acs.org
Furthermore, various protecting groups are being employed for the side-chain amino group of ornithine to create orthogonal protection strategies. In addition to the common Boc and benzyloxycarbonyl (Z) groups, derivatives utilizing Aloc (allyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are commercially available, providing chemists with a broader toolkit for complex peptide synthesis. peptide.com The development of these novel building blocks is critical for creating peptides with improved therapeutic potential, such as enhanced stability and bioactivity. smolecule.com
| Building Block | Modification | Potential Enhanced Property | Reference(s) |
| Fmoc-α-methyl-Orn(Boc)-OH | α-methylation | Increased enzymatic stability | |
| Boc-β,β-diMe-d-Orn(Cbz)-OMe | β,β-dimethylation | Constrained conformation | acs.org |
| Fmoc-Orn(Aloc)-OH | Side-chain protection | Orthogonal deprotection | peptide.com |
| Fmoc-Orn(Dde)-OH | Side-chain protection | Orthogonal deprotection | peptide.com |
Expanding Research Applications beyond Biological Systems (e.g., Material Science)
While the primary applications of this compound have been in the life sciences, its unique chemical properties are now being leveraged in the field of material science. The ability of ornithine derivatives to participate in self-assembly and form ordered structures makes them attractive candidates for the development of novel biomaterials.
One emerging application is in the creation of peptide-based nanomaterials. The self-assembly of peptides containing ornithine can lead to the formation of nanotubes, nanofibers, and other nanostructures with potential uses in drug delivery, tissue engineering, and biosensing. The Boc protecting group can play a crucial role in controlling the assembly process, and its removal can trigger structural changes in the material.
Advancements in Green Chemistry for Sustainable Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis and modification of chemical compounds, including this compound. Researchers are actively seeking more environmentally friendly and sustainable methods to reduce the use of hazardous reagents and solvents.
Significant progress has been made in developing greener methods for the Boc protection of amines. Traditional methods often rely on catalyst and solvent-heavy processes. However, new eco-friendly routes have been developed that are catalyst- and solvent-free, operating under mild reaction conditions and resulting in near-quantitative yields of the desired N-Boc protected products. smolecule.com The use of water as a solvent in these reactions is a particularly attractive green alternative. organic-chemistry.org
Furthermore, visible-light-induced reactions are emerging as a sustainable strategy for the derivatization of amino acids. sioc-journal.cn Photocatalytic methods offer a mild and environmentally friendly way to perform C-H functionalization, allowing for the direct modification of amino acid side chains without the need for harsh reagents. nih.gov Electrochemical methods, such as the carboxylation of imines in flow microreactors, also present a green alternative for the synthesis of amino acid derivatives, avoiding the use of toxic precursors. researchgate.net These advancements in green chemistry are not only making the production of this compound and its derivatives more sustainable but are also opening up new possibilities for their chemical modification.
| Green Chemistry Approach | Application | Key Advantages | Reference(s) |
| Catalyst- and solvent-free Boc protection | Synthesis of N-Boc-amines | Reduced waste, mild conditions, high yield | smolecule.com |
| Visible-light photocatalysis | C-H functionalization of amino acids | Sustainable light source, mild conditions, less pollution | sioc-journal.cnnih.gov |
| Electrochemical synthesis in flow microreactors | Synthesis of α-amino acids | Avoids toxic reagents, mild and green conditions | researchgate.net |
| Micellar catalysis in water | Solution-phase peptide synthesis | Use of water as solvent, no epimerization | greentech.fr |
Integration of Advanced Computational Approaches for Rational Design and Discovery
Advanced computational methods are becoming indispensable tools in the rational design and discovery of new molecules based on the this compound scaffold. In silico techniques, such as molecular docking and molecular dynamics simulations, are being used to predict the binding of ornithine analogs to biological targets and to understand the structural basis of their activity.
For example, computational studies have been employed to design and screen for inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a validated drug target. frontiersin.orgnih.gov By virtually docking libraries of ornithine analogs into the active site of ODC, researchers can identify promising candidates for synthesis and experimental testing. researchgate.netnih.gov These computational models can provide valuable insights into the key interactions between the inhibitor and the enzyme, guiding the optimization of lead compounds. nih.gov
Moreover, computational approaches are being used to study the conformational properties of peptides containing modified ornithine residues. By understanding how different modifications affect the three-dimensional structure of a peptide, researchers can design molecules with specific shapes and functionalities. This integration of computational and experimental approaches is accelerating the discovery of novel this compound-based compounds with enhanced therapeutic or material properties, paving the way for future innovations in medicine and materials science.
Q & A
Q. Validation :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, Dioxane | 85% | |
| Coupling | PyBOP, DIPEA, DCM | 78% | |
| Deprotection | TFA/DCM (1:1), 2h | 90% |
Basic: How is this compound characterized to confirm structural integrity in novel peptidomimetics?
Methodological Answer:
Characterization involves multi-modal analytical techniques:
- Spectroscopy :
- Chromatography : RP-HPLC with UV/ELSD detection identifies byproducts (e.g., diastereomers, incomplete deprotection).
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M+H] for C₁₈H₂₆N₂O₆: Calc. 366.40, Obs. 366.39) .
Q. Critical Consideration :
- Hygroscopicity : Store at -20°C under argon to prevent Boc group hydrolysis.
- Quantitative Analysis : Use internal standards (e.g., norleucine) for amino acid analysis post-deprotection .
Advanced: How can coupling efficiency of this compound in solid-phase synthesis be optimized to minimize epimerization?
Methodological Answer:
Epimerization arises from base-catalyzed racemization during activation. Optimization strategies include:
Low-Temperature Coupling : Perform reactions at 0–4°C to slow racemization .
Coupling Agents : Use OxymaPure/DIC instead of HOBt/EDC, reducing basicity and side reactions .
In Situ Monitoring : Track reaction progress via Kaiser test or FT-IR (disappearance of -COOH stretch at 1700 cm) .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–4°C | Reduces epimerization by 40% |
| Solvent | DMF/CHCl₃ (3:1) | Enhances solubility without racemization |
| Base | DIPEA (2 eq.) | Balances activation and pH control |
Validation : Compare dipeptide diastereomer ratios via chiral HPLC .
Advanced: How to resolve contradictions in 1^11H NMR data for this compound derivatives?
Methodological Answer:
Contradictions often stem from dynamic effects or impurities:
Variable Temperature (VT) NMR : Identify rotational barriers (e.g., tert-butyl group rotation) causing signal splitting .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ- vs. α-amine protons).
Control Experiments : Synthesize intermediates (e.g., Boc-Orn(Z)-OH) to isolate spectral contributions .
Case Study : In , Boc-Orn(N3)-OH showed unexpected δ-amine shifts due to hydrogen bonding with azide groups. VT-NMR confirmed temperature-dependent line broadening .
Advanced: What strategies mitigate side reactions during orthogonal deprotection of this compound?
Methodological Answer:
Orthogonal deprotection (e.g., Alloc removal with Pd(0)) requires:
Sequential Deprotection : Use TFA for Boc first, then Alloc to avoid acid-labile group cleavage .
Scavengers : Add thiols (e.g., 1,2-ethanedithiol) during TFA treatment to trap carbocations from Boc cleavage .
Real-Time Monitoring : LC-MS tracks deprotection completeness and side products (e.g., tert-butylation of aromatic rings) .
Q. Critical Data :
- Pd(0) Efficiency : Quantify residual palladium via ICP-MS (<10 ppm acceptable) .
- Yield Loss : Typically 5–10% due to scavenger quenching; optimize stoichiometry .
Basic: What are the applications of this compound in designing peptide-based drug delivery systems?
Methodological Answer:
this compound is used to:
Enhance Cellular Uptake : Its cationic side chain improves endosomal escape in lipid nanoparticles (e.g., Chorn3 in ) .
Stabilize Structures : Incorporate into β-turn mimics () or α-helix inducers for protease resistance .
Conjugation : Link therapeutic nucleic acids via click chemistry (e.g., azide-alkyne cycloaddition using Boc-Orn(N3)-OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
